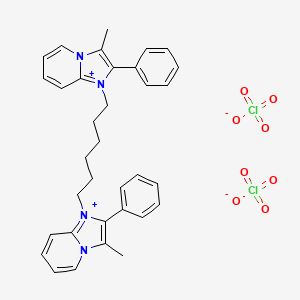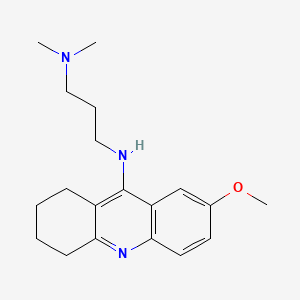
N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine is a complex organic compound with a unique structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a methoxy group attached to a tetrahydroacridine ring, which is further connected to a dimethylpropanediamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine typically involves multiple steps. One common method starts with the preparation of the tetrahydroacridine core, followed by the introduction of the methoxy group. The final step involves the attachment of the dimethylpropanediamine side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The tetrahydroacridine ring can be reduced to form dihydro or fully saturated derivatives.
Substitution: The dimethylpropanediamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyacridine carboxylic acid, while reduction of the tetrahydroacridine ring can produce fully saturated acridine derivatives.
科学的研究の応用
N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as a fluorescent probe for imaging biological systems.
Medicine: Research has explored its potential as a therapeutic agent for treating neurodegenerative diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets. The methoxy group and tetrahydroacridine ring play crucial roles in binding to these targets, while the dimethylpropanediamine moiety enhances the compound’s solubility and stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- N(1)-(7-Hydroxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine
- N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-diethyl-1,3-propanediamine
Uniqueness
Compared to similar compounds, N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamine exhibits unique properties due to the presence of the methoxy group and the specific arrangement of the dimethylpropanediamine side chain
特性
CAS番号 |
5431-59-4 |
|---|---|
分子式 |
C19H27N3O |
分子量 |
313.4 g/mol |
IUPAC名 |
N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C19H27N3O/c1-22(2)12-6-11-20-19-15-7-4-5-8-17(15)21-18-10-9-14(23-3)13-16(18)19/h9-10,13H,4-8,11-12H2,1-3H3,(H,20,21) |
InChIキー |
UQFIXYPIRPFPPL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



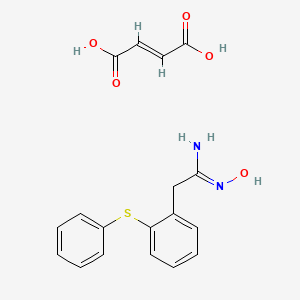
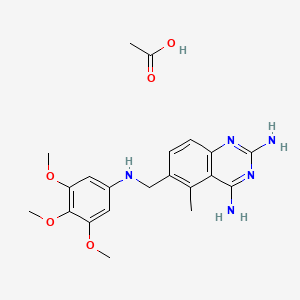
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)


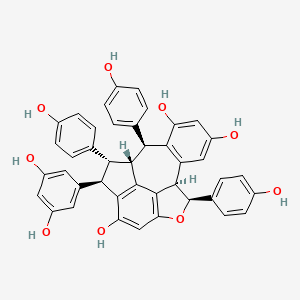

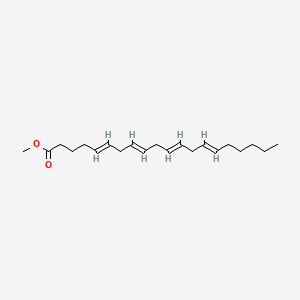
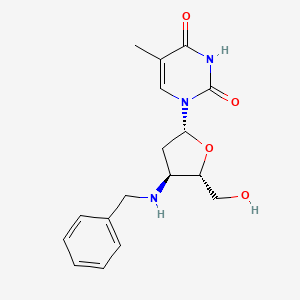
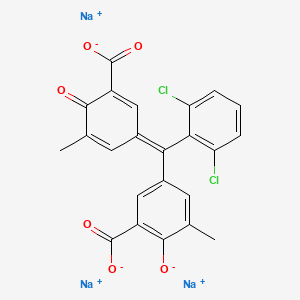
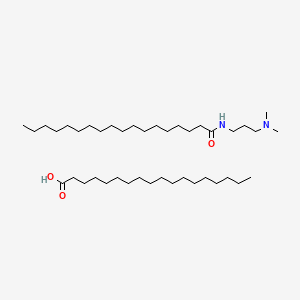
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)
